Cas no 88-15-3 (2-Acetylthiophene)

2-Acetylthiophene structure
2-Acetylthiophene structure
2-Acetylthiophene
88-15-3
C6H6OS
126.176240444183
MFCD00005442
34454
6920

2-Acetylthiophene Properties

Names and Identifiers

    • 1-Thiophen-2-yl-ethanone
    • 2-Acetyl thiophene
    • Methyl 2-thienyl ketone
    • Methyl-2-thienylketone
    • 2-acethylthiophene
    • 2-Acetothienone
    • 2-ACETOTHIOPHENE
    • 2-ACETYLTHIOLE
    • 2-Acetylthiophen
    • 2-thienyl methyl ketone
    • thiophen-2-ylketone
    • thiophene,2-acetyl
    • 2-Acetylthiophene
    • 1-(2-Thienyl)ethanone
    • 1-(thiophen-2-yl)ethanone
    • Ethanone, 1-(2-thienyl)-
    • Ketone, methyl 2-thienyl
    • alpha-Acetylthiophene
    • 1-(thiophen-2-yl)ethan-1-one
    • 1-thiophen-2-ylethanone
    • 1-(2-thienyl)-ethanone
    • Methyl-2-thienyl ketone
    • 1-(2-Thienyl)ethanone (ACI)
    • Ketone, methyl 2-thienyl (8CI)
    • 1-(2-Thienyl)-1-ethanone
    • 1-(Thiophene-2-yl)ethanone
    • 2-(Acetyl)thiofuran
    • 2-Acetaldehyde thiophene
    • NSC 2345
    • Thiophen-2-yl methyl ketone
    • α-Acetylthiophene
    • 2-Acetylthiophene,98%
    • +Expand
    • MFCD00005442
    • WYJOVVXUZNRJQY-UHFFFAOYSA-N
    • 1S/C6H6OS/c1-5(7)6-3-2-4-8-6/h2-4H,1H3
    • O=C(C)C1=CC=CS1
    • 0107910

Computed Properties

  • 126.01400
  • 0
  • 2
  • 1
  • 126.013936
  • 8
  • 101
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • 2
  • 0
  • 45.3

Experimental Properties

  • 1.95070
  • 45.31000
  • n20/D 1.565(lit.)
    n20/D 1.565-1.568
  • Insoluble in water.
  • 214 °C(lit.)
  • 10-11 °C (lit.)
  • Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • 5035
  • 14g/l
  • Powder
  • It is soluble in ether and miscible with organic solvents.
  • Light Sensitive
  • 1.168 g/mL at 25 °C(lit.)

2-Acetylthiophene Security Information

  • GHS06 GHS06
  • OB6300000
  • 3
  • 6.1
  • S45-S38-S36/37/39-S28
  • II
  • R23/24/25
  • T T
  • UN 2810 6.1/PG 2
  • H300,H311,H331
  • P261,P264,P280,P301+P310,P311
  • warning
  • Store at room temperature
  • II
  • 23/24/25
  • Danger
  • Yes
  • 6.1
  • 13

2-Acetylthiophene Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Acetylthiophene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB113307-100 g
2-Acetylthiophene, 99%; .
88-15-3 99%
100g
€74.60 2023-04-05
Ambeed
A310778-5g
1-Thiophen-2-yl-ethanone
88-15-3 98%
5g
$5.0 2023-06-15
Apollo Scientific
OR10140-25g
2-Acetylthiophene
88-15-3 98%
25g
£10.00 2023-04-22
Chemenu
CM363622-1000g
2-Acetylthiophene
88-15-3 95%+
1000g
$76 2023-01-18
Enamine
EN300-17951-0.05g
1-(thiophen-2-yl)ethan-1-one
88-15-3 97%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D631523-500g
2-Acetylthiophene
88-15-3 97%
500g
$250 2022-10-11
Fluorochem
005042-100g
2-Acetylthiophene
88-15-3 99%
100g
£14.00 2022-03-01
Life Chemicals
F0001-2186-0.25g
2-acetylthiophene
88-15-3 95%+
0.25g
$18.0 2023-09-07
Matrix Scientific
003962-100g
2-Acetylthiophene, 99%
88-15-3 99%
100g
$30.00 2023-09-06
MedChemExpress
HY-20585-25g
2-Acetylthiophene
88-15-3
25g
¥100 2024-05-22

2-Acetylthiophene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dodecanenitrile ,  Diisopropylethylamine Solvents: Acetonitrile ,  Water ;  30 min, 1 atm, 23 °C
Reference
Rapid Access to Borylated Thiophenes Enabled by Visible Light
Herrera-Luna, Jorge C.; Sampedro, Diego ; Jimenez, M. Consuelo; Perez-Ruiz, Raul, Organic Letters, 2020, 22(8), 3273-3278

Synthetic Circuit 2

Reaction Conditions
1.1 3 h, 333 K
Reference
Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts
Quan, Wei; et al, Physical Chemistry: An Indian Journal, 2014, 9(8), 267-272

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Trifluoromethanesulfonic acid ;  1 h, rt
1.3 Reagents: Water ;  rt
Reference
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids
Kim, Jung Keun; et al, Organic & Biomolecular Chemistry, 2020, 18(29), 5625-5638

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  2-Pyridyl triflate Solvents: Trifluoroacetic acid
Reference
2-(Trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons
Keumi, Takashi; et al, Bulletin of the Chemical Society of Japan, 1988, 61(2), 455-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Methanol Catalysts: Vanadyl acetylacetonate ;  3 h, 175 °C
Reference
Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysis
Khusnutdinov, R. I.; et al, Neftekhimiya, 2008, 48(6), 467-473

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Vanadyl acetylacetonate Solvents: Methanol ;  rt; rt → 175 °C; 1 h, 175 °C; 175 °C → rt
Reference
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo-containing catalysts
Khusnutdinov, Ravil I.; et al, ARKIVOC (Gainesville, 2004, (11), 53-60

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen ,  Nickel dihydroxide Catalysts: Ruthenium Solvents: Toluene ;  70 - 90 °C
Reference
Oxygen
Jones, A. Brian; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-12

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Diisopropylethylamine Solvents: Acetonitrile ;  2.5 h, 22 - 23 °C
Reference
Effective Formation of New C(sp2)-S Bonds via Photoactivation of Alkylamine-based Electron Donor-Acceptor Complexes
Herrera-Luna, Jorge C.; et al, Chemistry - A European Journal, 2023, 29(6),

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  27 °C; 3 - 5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Rapid access to 3-acyl indoles using ethyl acetate/triflic acid couple as the acylium donor and Cu(OAc)2 catalysed aerial oxidation of indole benzoins
Talukdar, Ranadeep, Organic & Biomolecular Chemistry, 2020, 18(43), 8876-8880

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid Solvents: Acetonitrile ;  20 min, rt
Reference
Accelerated Metal-Free Hydration of Alkynes within Milliseconds in Microdroplets
Zheng, Boyu; et al, ACS Sustainable Chemistry & Engineering, 2021, 9(12), 4383-4390

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ;  1 h, 60 °C
Reference
Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt Catalyst
Xie, Ya; et al, ChemCatChem, 2021, 13(23), 4985-4989

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ,  Indium triflate Solvents: 1,2-Dichloroethane ,  Water ;  0.3 h, reflux
Reference
The indium-catalysed hydration of alkynes using substoichiometric amounts of PTSA as additive
Gao, Qi; et al, Tetrahedron, 2013, 69(19), 3775-3781

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane ;  4 h, rt
Reference
Ytterbium(III) trifluoromethanesulfonate-catalyzed Friedel-Crafts acylation of substituted thiophenes
Su, Weike; et al, Journal of Chemical Research, 2003, (11), 694-695

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one Solvents: Acetonitrile ,  Water ;  1 h, rt
Reference
Aqueous hydrogen peroxide and 2,4,4,6-tetrabromo-2,5-cyclohexadienone catalyst: an efficient mild ecofriendly cleaving reagent of thioacetals and thioketals
Ganguly, Nemai C.; et al, Journal of the Indian Chemical Society, 2011, 88(2), 251-256

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Hydrogen peroxide Catalysts: Ammonium iodide Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Mild, efficient, and greener dethioacetalization protocol using 30% hydrogen peroxide in catalytic combination with ammonium iodide
Ganguly, Nemai C.; et al, Synthetic Communications, 2011, 41(16), 2374-2384

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Acetonitrile ,  Water ;  4 h, rt
1.2 Solvents: Water ;  rt
Reference
Visible-light mediated facile dithiane deprotection under metal free conditions
Dharpure, Pankaj D.; et al, Tetrahedron Letters, 2020, 61(3),

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Silica ,  Water ,  Tribromoisocyanuric acid Solvents: Acetonitrile ;  4.5 h, rt
Reference
Selective conversion of C=N bonds to their corresponding carbonyl compounds by the tribromoisocyanuric acid/wet SiO2 system as a novel reagent
Habibi, Davood; et al, Monatshefte fuer Chemie, 2012, 143(5), 809-814

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Water ,  Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ;  6 min
Reference
Solid state regeneration of carbonyl compounds from oximes and semicarbazones with poly [N-bromo-benzene-1,3-disulfonylamide]
Ghorbani-Vaghei, Ramin; et al, Journal of the Chinese Chemical Society (Taipei, 2006, 53(2), 379-382

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran ,  Water ;  rt; 20 h, 55 °C
1.2 Catalysts: Platinum
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water
Reference
Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide
Giurg, M.; et al, Polish Journal of Chemistry, 2006, 80(3), 417-428

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: ZIF 67 ;  12 h, 25 °C
Reference
Efficient selective catalytic oxidation of benzylic C-H bonds by ZIF-67 under eco-friendly conditions
Guo, Changyan; et al, Molecular Catalysis, 2017, 440, 168-174

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Pyridine Catalysts: Iron oxide (Fe3O4) ,  Iron chloride (FeCl3) ,  Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetonitrile ;  24 h, 80 °C
Reference
An Fe3O4@P4VP@FeCl3 core-shell heterogeneous catalyst for aerobic oxidation of alcohols and benzylic oxidation reaction
Li, Ruilian; et al, RSC Advances, 2017, 7(81), 51142-51150

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 1-Butyl-3-methylimidazolium bromide ,  [μ-[2,5-Di(hydroxy-κO)-1,4-benzenedicarboxylato(4-)-κO1:κO4]]bis(N,N-dimethylfor… Solvents: Water ;  12 h, rt
Reference
An efficient approach for enhancing the catalytic activity of Ni-MOF-74 via a relay catalyst system for the selective oxidation of benzylic C-H bonds under mild conditions
Guo, Changyan; et al, Chemical Communications (Cambridge, 2018, 54(30), 3701-3704

Synthetic Circuit 23

Reaction Conditions
1.1 Solvents: Acetonitrile ;  2 - 24 h, 25 °C → reflux
Reference
Acetyl p-toluenesulfonate
Giannousis, Peter P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Acetic acid ;  2 h, 130 °C
Reference
Acid-promoted metal-free protodeboronation of arylboronic acids
Zhang, Guoqing; et al, RSC Advances, 2017, 7(56), 34959-34962

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Water ;  10 min, rt
Reference
Pd-catalyzed oxidative homocoupling of arylboronic acids in WEPA: A sustainable access to symmetrical biaryls under added base and ligand-free ambient conditions
Appa, Rama Moorthy; et al, Molecular Catalysis, 2021, 501,

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ;  5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
Anil, Seegehalli M.; et al, ChemistrySelect, 2018, 3(7), 1999-2003

Synthetic Circuit 27

Reaction Conditions
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ;  5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
Anil, Seegehalli M.; et al, ChemistrySelect, 2018, 3(7), 1999-2003

Synthetic Circuit 28

Reaction Conditions
1.1 Catalysts: Chloroplatinic acid Solvents: Methanol ;  5 - 20 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Reference
Aqueous Chloroplatinic Acid: A Green, Chemoselective and Reusable Catalyst for the Deprotection of Acetals, Ketals, Dioxolanes and Oxathiolanes
Anil, Seegehalli M.; et al, ChemistrySelect, 2018, 3(7), 1999-2003

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Methyldicyclohexylamine ,  9-Methyl-9H-fluorene-9-carbonyl chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: 1,4-Dioxane ;  18 h, 80 °C
1.2 Reagents: Triethylamine ,  Magnesium chloride Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  18 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 80 °C
Reference
A Palladium-Catalyzed Carbonylative-Deacetylative Sequence to 1,3-Keto Amides
Nielsen, Dennis U.; et al, Advanced Synthesis & Catalysis, 2014, 356(17), 3519-3524

2-Acetylthiophene Raw materials

2-Acetylthiophene Preparation Products

2-Acetylthiophene Suppliers

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(CAS:88-15-3)2-Acetylthiophene
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2-Acetylthiophene Related Literature

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